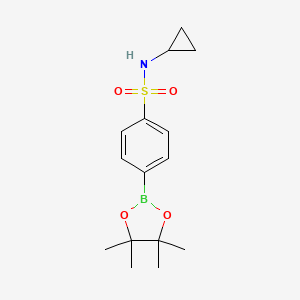

![molecular formula C12H11N3O3 B1355862 [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 937626-36-3](/img/structure/B1355862.png)

[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

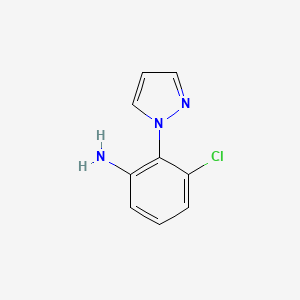

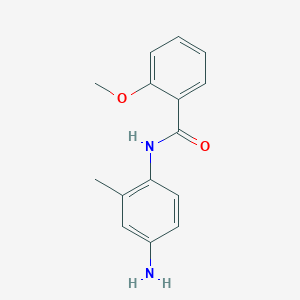

“[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a chemical compound. It appears as white to almost white crystals or crystalline needles . It has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

Synthesis Analysis

The synthesis of “[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” involves a method that comprises three steps of decarboxylation reaction, aldoxime reaction, and dehydration reaction . This method is suitable for industrial mass production as it has a simple reaction procedure, removes harmful substances such as cyanide, improves the yield, and reduces the cost .Molecular Structure Analysis

The molecular structure of “[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” can be represented by the linear formula: (CH3O)2C6H3CH2CN . The molecular weight of this compound is 177.20 .Chemical Reactions Analysis

“[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .Physical And Chemical Properties Analysis

“[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a solid substance . It has a boiling point of 171-178 °C/10 mmHg (lit.) and a melting point of 62-63.5 °C (lit.) . The fluorescence of this compound is λex 430 nm; λem 511 nm (pH 7.1) .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches

1,2,4-Oxadiazoles can be synthesized through various methods, primarily involving the reaction of amidoximes with carboxylic acids, acid chlorides, or esters. These synthetic pathways are crucial for creating a broad array of oxadiazole derivatives with potential biological activities (Kayukova, 2005).

Pharmacological Applications

Oxadiazole derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. They have been studied for their potential anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties, among others. Specifically, 1,2,4-oxadiazoles have been noted for their:

- Anticancer Activities : Certain oxadiazole derivatives demonstrate significant anticancer properties, targeting various mechanisms such as enzyme inhibition and apoptosis induction, which are essential for cancer therapy (Devi et al., 2022).

- Antiviral Properties : The structural features of oxadiazoles, including their ability to form hydrogen bonds with biomolecules, contribute to their antiviral activities. These compounds can interfere with viral replication and other stages of the viral life cycle (Devi et al., 2022).

- Antimicrobial Efficacy : Oxadiazole derivatives have been shown to possess potent antimicrobial activities against a variety of pathogens, including bacteria and fungi. This makes them valuable leads for developing new antimicrobial agents (Glomb & Świątek, 2021).

Safety And Hazards

“[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Eigenschaften

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOSXXBRQQMSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.